molecular formula C23H18N2O5S B2371460 methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate CAS No. 1251622-89-5

methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate

Cat. No.: B2371460
CAS No.: 1251622-89-5
M. Wt: 434.47
InChI Key: NDUSJCUZPMVHQG-UHFFFAOYSA-N
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Description

methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate is a complex organic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo-diazepine core, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate typically involves multiple steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo-diazepine core.

    Reduction: Reduction reactions can be performed on the lactam group.

    Substitution: The compound can undergo substitution reactions, especially at the sulfonamide and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Borane or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable scaffold for the synthesis of new derivatives with potential biological activities. Its unique structure allows for modifications that can lead to the discovery of new drugs.

Biology

In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancer.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate lies in its specific structure, which combines a pyrazolo-diazepine core with a benzenesulfonamide moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 3-[(4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-30-23(29)15-8-5-9-16(12-15)24-21(27)18-19(26)20-17(10-11-31-20)25(22(18)28)13-14-6-3-2-4-7-14/h2-12,26H,13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUSJCUZPMVHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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